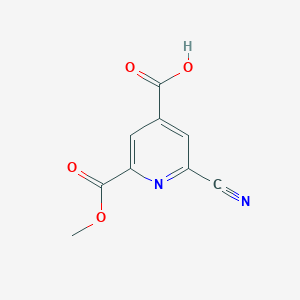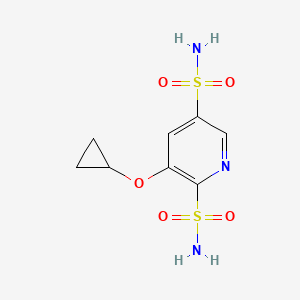
3-Cyclopropoxypyridine-2,5-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxypyridine-2,5-disulfonamide is a chemical compound with the molecular formula C8H11N3O5S2 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two sulfonamide groups at the 2 and 5 positions. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxypyridine-2,5-disulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Cyclopropoxylation: Introduction of the cyclopropoxy group to the pyridine ring.
Sulfonamidation: Introduction of sulfonamide groups at the 2 and 5 positions of the pyridine ring.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
3-Cyclopropoxypyridine-2,5-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxypyridine-2,5-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxypyridine-2,5-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups are known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxypyridine-2,5-disulfonamide can be compared with other similar compounds, such as:
3-Cyclopropoxypyridine-2,4-disulfonamide: Similar structure but with sulfonamide groups at the 2 and 4 positions.
5-Cyclopropoxypyridine-2,3-disulfonamide: Sulfonamide groups at the 2 and 3 positions.
N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide: Contains pyridine rings attached to a benzene ring with sulfonamide groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Eigenschaften
Molekularformel |
C8H11N3O5S2 |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
3-cyclopropyloxypyridine-2,5-disulfonamide |
InChI |
InChI=1S/C8H11N3O5S2/c9-17(12,13)6-3-7(16-5-1-2-5)8(11-4-6)18(10,14)15/h3-5H,1-2H2,(H2,9,12,13)(H2,10,14,15) |
InChI-Schlüssel |
AMOULSDBUVQRFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


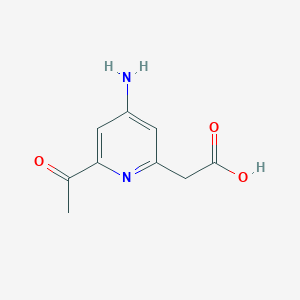
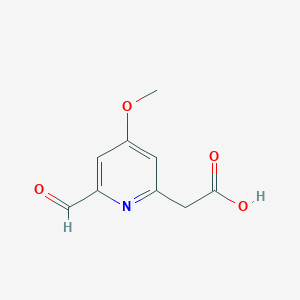

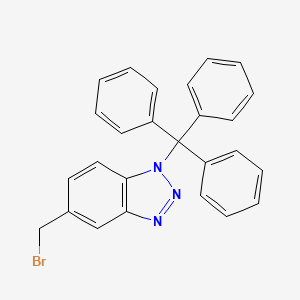

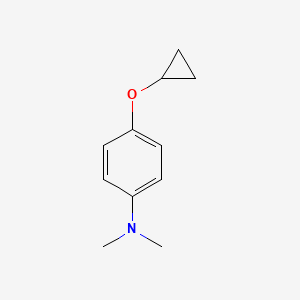
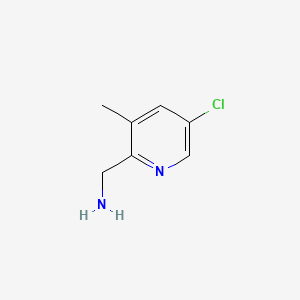
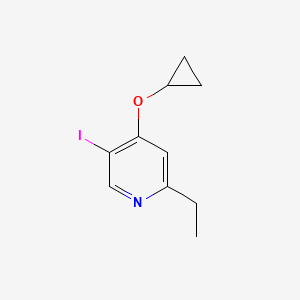

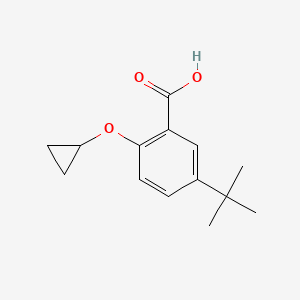
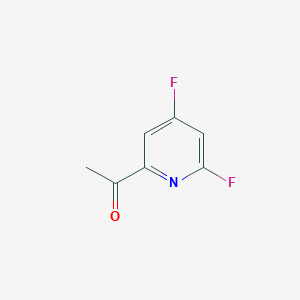
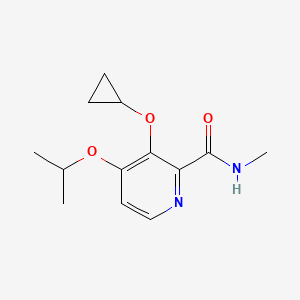
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
